N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide is a complex organic compound that features a bipyridine moiety and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide typically involves the coupling of a bipyridine derivative with a tolyl-containing amide. One common method involves the use of organometallic catalysts, such as palladium or nickel, to facilitate the coupling reaction . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways . Additionally, the tolyl group can interact with hydrophobic regions of proteins or other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(4-piperidinyl)propionamide: Similar in structure but with a phenyl and piperidinyl group instead of bipyridine and tolyl.
o-Tolyl benzonitrile: Contains the tolyl group but differs in the rest of the structure.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide is unique due to its combination of bipyridine and tolyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for applications that require precise molecular interactions and stability .
Properties
IUPAC Name |
3-(2-methylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-4-2-3-5-18(16)6-7-21(25)24-15-17-8-13-23-20(14-17)19-9-11-22-12-10-19/h2-5,8-14H,6-7,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNMYNBNFIFNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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